molecular formula C37H38N2O8 B12772383 Secantioquine CAS No. 93767-29-4

Secantioquine

Cat. No.: B12772383
CAS No.: 93767-29-4
M. Wt: 638.7 g/mol
InChI Key: ZOBAYWQPWZMJPP-NDEPHWFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Secantioquine involves multiple steps, starting from simpler organic molecules. The process typically includes:

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Chemical Reactions Analysis

Types of Reactions: Secantioquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical transformations .

Scientific Research Applications

Secantioquine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Secantioquine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Secantioquine can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

93767-29-4

Molecular Formula

C37H38N2O8

Molecular Weight

638.7 g/mol

IUPAC Name

4-hydroxy-3-[5-[[(1S)-7-hydroxy-6-methoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenyl]benzaldehyde

InChI

InChI=1S/C37H38N2O8/c1-38-12-11-24-18-33(46-5)35(42)36(47-32-19-25-23(17-31(32)45-4)10-13-39(2)37(25)43)34(24)28(38)16-21-7-9-30(44-3)27(14-21)26-15-22(20-40)6-8-29(26)41/h6-9,14-15,17-20,28,41-42H,10-13,16H2,1-5H3/t28-/m0/s1

InChI Key

ZOBAYWQPWZMJPP-NDEPHWFRSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C(=C2[C@@H]1CC3=CC(=C(C=C3)OC)C4=C(C=CC(=C4)C=O)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C(=C2C1CC3=CC(=C(C=C3)OC)C4=C(C=CC(=C4)C=O)O)OC5=C(C=C6CCN(C(=O)C6=C5)C)OC)O)OC

Origin of Product

United States

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